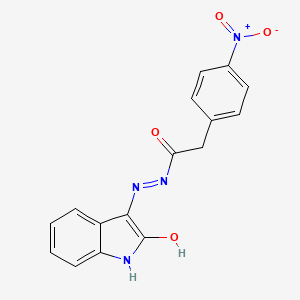![molecular formula C24H27N3O4 B2814280 N-([2,3'-bipyridin]-3-ylmethyl)-3,4,5-triethoxybenzamide CAS No. 1903366-76-6](/img/structure/B2814280.png)
N-([2,3'-bipyridin]-3-ylmethyl)-3,4,5-triethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of bipyridine, which is a type of heterocyclic compound. Bipyridines are aromatic and contain two pyridine rings . They are commonly used as ligands in coordination chemistry .
Molecular Structure Analysis
Bipyridines have a structure similar to benzene, with sp2 hybridized carbons and nitrogens. Each of these atoms contributes a p orbital and a pi electron, allowing the ring to be fully conjugated .Chemical Reactions Analysis
The reactions of bipyridine derivatives can vary widely depending on the specific compound and conditions. In general, they can participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Bipyridines, for example, have unique properties due to their aromaticity and conjugated pi electron system .科学的研究の応用
Coordination Polymers for Sensing Applications
Coordination polymers, such as those involving bipyridyl ligands, have been synthesized and explored for their potential as fluorescent sensors. For instance, a study on a coordination polymer demonstrates its utility as a dual functional fluorescent sensor for the selective and sensitive detection of environmental contaminants like nitrobenzene and dichromate anion. This compound represents a rare example of a sensor capable of detecting both these substances simultaneously, with the sensing mechanism confirmed through theoretical and experimental approaches (Kan & Wen, 2017)[https://consensus.app/papers/coordination-polymer-sensing-dichromate-anion-kan/640928c97bd1556eb8fb34b43f5853a3/?utm_source=chatgpt].
Antiproliferative Effects and DNA/Protein Binding
Dinuclear gold(III) compounds with bipyridyl ligands have been investigated for their potential cytotoxic and anticancer properties. Some compounds in this series showed moderate cytotoxic properties, with one specifically demonstrating significantly higher activity against human ovarian carcinoma cell lines. These compounds exhibit high and specific reactivity towards model proteins and DNA, which suggests potential mechanisms through which they exert their antiproliferative effects (Casini et al., 2006)[https://consensus.app/papers/solution-chemistry-effects-protein-binding-properties-casini/a0475b6597d45d988e7899335b8951df/?utm_source=chatgpt].
Photophysical Studies
The synthesis and characterization of bipyridyl Schiff bases from O,S,N and F-containing amines have shown that these compounds, and their metal complexes, have various applications ranging from molecular catalysis and solar energy conversion to acting as antineoplastic agents and nucleic acid probes. These findings indicate the versatility of bipyridyl-based compounds in both synthetic and medicinal chemistry (Hoq et al., 2015)[https://consensus.app/papers/synthesis-characterization-bipyridyl55-dialdehyde-hoq/10a49df423dd533ea1813ba294752d79/?utm_source=chatgpt].
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3,4,5-triethoxy-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c1-4-29-20-13-19(14-21(30-5-2)23(20)31-6-3)24(28)27-16-18-10-8-12-26-22(18)17-9-7-11-25-15-17/h7-15H,4-6,16H2,1-3H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCWZQWDYSGKBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({[2,3'-bipyridine]-3-yl}methyl)-3,4,5-triethoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylsulfonylpiperazine](/img/structure/B2814197.png)

![ethyl 2-[2-[1-[2-(naphthalene-2-carbonylamino)ethyl]indol-3-yl]sulfanylpropanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2814201.png)
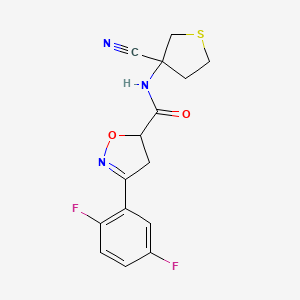
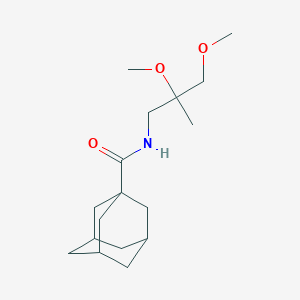
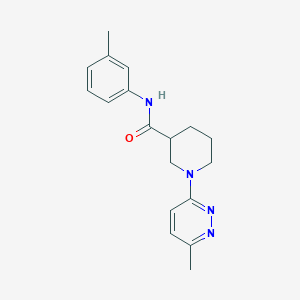
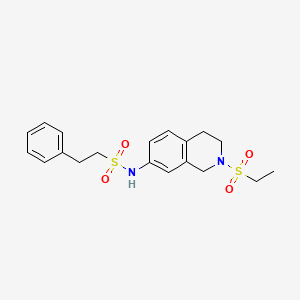
![methyl 2-((2,5-dimethoxyphenyl)amino)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate](/img/structure/B2814213.png)

![N-{4-[3-(4-benzyl-1-piperazinyl)-2-hydroxypropoxy]phenyl}acetamide](/img/structure/B2814215.png)
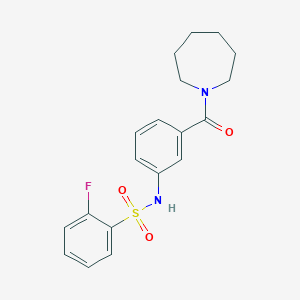
![Ethyl 4-[4-methyl-2-(2-methylpropyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate](/img/no-structure.png)
![tert-butyl 2-((2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2814218.png)
